The Unmatched Potency of the (R)-Enantiomer vs. Other Potent Food Aromas
The odor threshold of the key odor-active (R)-(+)-1-p-menthene-8-thiol enantiomer is reported to be 2×10⁻⁵ parts per billion (ppb) [1][2]. This is 4-fold lower (more potent) than the (S)-(-)-enantiomer, which has a threshold of 8×10⁻⁵ ppb, and significantly more potent than other well-known grapefruit odorants like 3-mercaptohexanol (0.8 ng/L or 0.0008 ppb) [1][3]. The sensory quality also differs dramatically; the (R)-enantiomer provides the authentic grapefruit character, while the (S)-enantiomer is described as 'weak and non-descript' [4].
| Evidence Dimension | Odor Detection Threshold in Air (Perception Level) |
|---|---|
| Target Compound Data | 2×10⁻⁵ ppb for (R)-(+)-1-p-menthene-8-thiol |
| Comparator Or Baseline | (S)-(-)-1-p-menthene-8-thiol: 8×10⁻⁵ ppb; 3-mercaptohexanol: ~0.8 ng/L (~0.0008 ppb) |
| Quantified Difference | (R)-enantiomer is 4x more potent than (S)-enantiomer; >100x more potent than 3-mercaptohexanol. |
| Conditions | Reported perception level data, assay conditions not specified in detail. |
Why This Matters
For procurement, specifying enantiomeric purity is critical for achieving maximum flavor impact at the lowest possible use-level, offering significant cost-in-use advantages.
- [1] Patent Justia. (1984). Utilization of sulfur containing terpenes as flavoring ingredients (Patent No. US4478865A). Retrieved from https://patents.justia.com/patent/4478865. View Source
- [2] Wikipedia contributors. (2006). Grapefruit mercaptan. Wikipedia, The Free Encyclopedia. Retrieved from https://en.m.wikipedia.org/wiki/Α,α,4-trimethylcyclohex-3-ene-1-methane_thiol. View Source
- [3] Waterhouse, A. L. (2019). Volatile Thiols. UC Davis Department of Viticulture and Enology. Retrieved from https://waterhouse.ucdavis.edu/whats-in-wine/volatile-thiols. View Source
- [4] Lehmann, D., Dietrich, A., Hener, U., & Mosandl, A. (1995). Stereoisomeric flavour compounds. LXX: 1‐p‐menthene‐8‐thiol: Separation and sensory evaluation of the enantiomers by enantioselective gas chromatography‐olfactometry. Phytochemical Analysis, 6(5), 255-257. View Source
